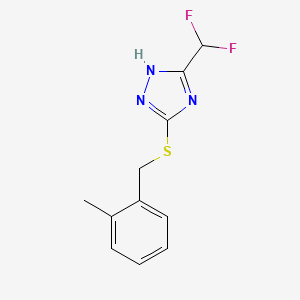

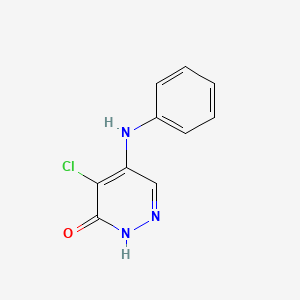

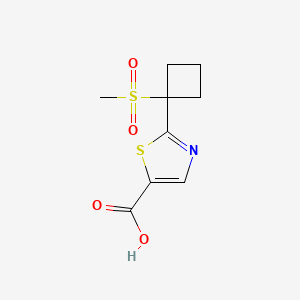

N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Chlorophenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a pyridinyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.

准备方法

合成路线和反应条件

N-(2-氯苯基)-2-((5-(吡啶-3-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺的合成通常涉及多个步骤,从中间体的制备开始。一种常见的方法包括用肼与2-氯苯甲酰氯反应生成2-氯苯甲酰肼。然后,该中间体与吡啶-3-羧酸肼反应生成恶二唑环。 最后,通过亲核取代反应引入硫代乙酰胺基团 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流反应器、对最佳反应条件进行高通量筛选,以及使用催化剂来提高产率和减少反应时间 .

化学反应分析

反应类型

N-(2-氯苯基)-2-((5-(吡啶-3-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺可以发生多种化学反应,包括:

氧化: 该化合物可以被氧化生成亚砜或砜。

还原: 还原反应可以将恶二唑环转化为其他杂环结构。

常见试剂和条件

这些反应中常用的试剂包括氧化剂如过氧化氢用于氧化,还原剂如氢化铝锂用于还原,以及亲核试剂如胺类用于取代反应。 反应条件通常包括控制温度、二氯甲烷或乙醇等溶剂以及催化剂来促进反应 .

主要产物

这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可以生成亚砜或砜,而取代反应可以在氯苯基环上引入各种官能团 .

科学研究应用

N-(2-氯苯基)-2-((5-(吡啶-3-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺具有广泛的科学研究应用:

化学: 用作合成更复杂分子的构件。

生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。

医药: 探索其潜在的治疗作用以及作为药物开发的先导化合物。

作用机制

N-(2-氯苯基)-2-((5-(吡啶-3-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺的作用机制涉及其与生物系统中的分子靶标和途径的相互作用。该化合物可能与特定的酶或受体结合,抑制其活性,并导致各种生物学效应。 确切的分子靶标和途径可能因具体的应用和所研究的生物系统而异 .

相似化合物的比较

类似化合物

- N-(2-氯苯基)-2-((5-(吡啶-3-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺

- N-(2-氯苯基)-2-((5-(吡啶-2-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺

- N-(2-氯苯基)-2-((5-(吡啶-4-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺

独特性

N-(2-氯苯基)-2-((5-(吡啶-3-基)-1,3,4-恶二唑-2-基)硫代)乙酰胺之所以引人注目,是因为它在恶二唑环上的特殊取代模式以及氯苯基的存在。 这种独特的结构赋予了独特的化学和生物学性质,使其成为各种研究和工业应用的宝贵化合物 .

属性

分子式 |

C15H11ClN4O2S |

|---|---|

分子量 |

346.8 g/mol |

IUPAC 名称 |

N-(2-chlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C15H11ClN4O2S/c16-11-5-1-2-6-12(11)18-13(21)9-23-15-20-19-14(22-15)10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21) |

InChI 键 |

OKGXMFOLMILVMD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

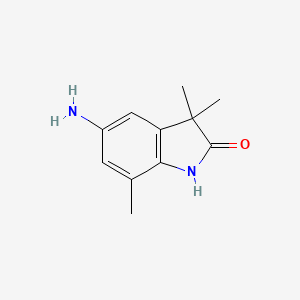

![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)

![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)

![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)